Anti-melanoma agent 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43N3O3 |

|---|---|

Molecular Weight |

505.7 g/mol |

IUPAC Name |

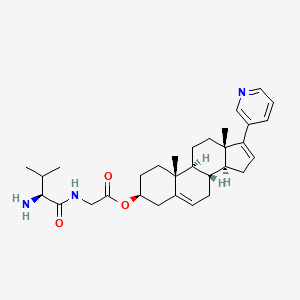

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |

InChI |

InChI=1S/C31H43N3O3/c1-19(2)28(32)29(36)34-18-27(35)37-22-11-13-30(3)21(16-22)7-8-23-25-10-9-24(20-6-5-15-33-17-20)31(25,4)14-12-26(23)30/h5-7,9,15,17,19,22-23,25-26,28H,8,10-14,16,18,32H2,1-4H3,(H,34,36)/t22-,23-,25-,26-,28-,30-,31+/m0/s1 |

InChI Key |

BKNFXZRSSUPTNR-PFZMVSESSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Anti-Melanoma Agent 2 (AMA-2)

Disclaimer: "Anti-melanoma agent 2" (AMA-2) is a hypothetical agent created for illustrative purposes, as no specific therapeutic agent with this designation is publicly documented. The following guide is based on the well-established mechanism of selective BRAF V600E inhibitors, a cornerstone of targeted therapy for melanoma.

Introduction

Melanoma is the most aggressive form of skin cancer, with its incidence rising worldwide.[1] A significant breakthrough in melanoma treatment came with the understanding of the genetic drivers of the disease, particularly mutations in the BRAF gene.[2][3] Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, with over 90% of these being a V600E substitution.[2][4][5] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][6][7]

This compound (AMA-2) is a novel, potent, and highly selective small-molecule inhibitor designed to target the ATP-binding site of the BRAF V600E mutant kinase. By inhibiting this key driver mutation, AMA-2 effectively halts the aberrant signaling cascade that promotes melanoma cell proliferation and survival.[3][8] This document provides a comprehensive overview of the mechanism of action of AMA-2, supported by preclinical data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the MAPK Pathway

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes.[2][6] In BRAF V600E-mutant melanoma, the pathway is constitutively active, leading to uncontrolled cell division and tumor growth.[3][4]

AMA-2 functions as an ATP-competitive inhibitor of the BRAF V600E kinase. Its high selectivity for the mutant form over wild-type BRAF minimizes off-target effects. The binding of AMA-2 to the kinase domain of BRAF V600E prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, the final kinases in the cascade. The dephosphorylation of ERK prevents its translocation to the nucleus, thereby blocking the transcription of genes essential for cell cycle progression and survival, ultimately leading to G1 cell-cycle arrest and apoptosis.[8]

Signaling Pathway Diagram

Caption: MAPK signaling pathway and the inhibitory action of AMA-2 on BRAF V600E.

Quantitative Data Summary

The efficacy of AMA-2 has been evaluated through a series of preclinical in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| BRAF V600E | 5.2 |

| BRAF (Wild-Type) | 480 |

| CRAF | > 10,000 |

| MEK1 | > 10,000 |

| ERK2 | > 10,000 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of AMA-2 required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cellular Activity

| Cell Line | BRAF Status | AMA-2 GI₅₀ (nM) |

| A375 | V600E | 15.8 |

| SK-MEL-28 | V600E | 22.4 |

| MeWo | Wild-Type | > 5,000 |

| B16-F10 (Murine) | Wild-Type | > 5,000 |

GI₅₀: The half maximal growth inhibition concentration, representing the concentration of AMA-2 required to inhibit 50% of cell growth.

Table 3: In Vivo Xenograft Study in Nude Mice

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| AMA-2 | 50 mg/kg, once daily | 85 |

| Vemurafenib (Control) | 50 mg/kg, once daily | 82 |

Tumor Growth Inhibition (TGI) was calculated at the end of the 21-day study period.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the concentration of AMA-2 required to inhibit the activity of purified kinases.

-

Reagents: Recombinant human BRAF V600E and wild-type BRAF kinases, MEK1 (inactive substrate), ATP, kinase assay buffer.

-

Procedure:

-

Kinase reactions are set up in a 96-well plate format.

-

AMA-2 is serially diluted and added to the wells containing the respective kinase.

-

The kinase reaction is initiated by the addition of ATP and the MEK1 substrate.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The amount of phosphorylated MEK1 is quantified using a specific antibody and a luminescence-based detection system.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

-

Cell Lines: A375 (BRAF V600E), SK-MEL-28 (BRAF V600E), and MeWo (BRAF wild-type) melanoma cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of AMA-2 for 72 hours.

-

MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are solubilized with DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

GI₅₀ values are determined from the resulting dose-response curves.

-

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in protein phosphorylation, confirming the on-target effect of AMA-2.[10][11][12]

-

Procedure:

-

A375 cells are treated with AMA-2 at various concentrations for 2 hours.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using a chemiluminescence detection system.

-

Caption: Experimental workflow for Western Blot analysis.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of AMA-2 in a living organism.[1][13][14][15][16]

-

Animal Model: Athymic nude mice.

-

Procedure:

-

A375 melanoma cells are subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

-

Mice are randomized into treatment groups (Vehicle, AMA-2, Vemurafenib).

-

AMA-2 (50 mg/kg) or vehicle is administered orally once daily for 21 days.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

-

Conclusion

The preclinical data strongly support the mechanism of action of AMA-2 as a potent and selective inhibitor of the BRAF V600E kinase. By specifically targeting the constitutively active MAPK pathway in melanoma cells, AMA-2 demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. These findings underscore the therapeutic potential of AMA-2 as a targeted agent for the treatment of BRAF V600E-mutant melanoma. Further clinical investigation is warranted to evaluate its safety and efficacy in patients.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melanoma Xenografts - Altogen Labs [altogenlabs.com]

- 15. criver.com [criver.com]

- 16. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Synthesis and Chemical Structure of Anti-melanoma Agent 2 (Compound IId)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-melanoma agent 2, also referred to as Compound IId, is a novel steroid-peptide hybrid that has demonstrated significant anti-melanoma activity both in vitro and in vivo. This technical guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and a summary of its biological activity. The compound's mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently leads to apoptosis in melanoma cells, highlighting a promising therapeutic avenue for this aggressive form of cancer.

Chemical Structure

This compound (Compound IId) is a hybrid molecule synthesized by conjugating a peptide moiety to a dehydroepiandrosterone (B1670201) (DHEA) scaffold. The precise chemical structure is detailed in the original research publication.

Synthesis of this compound (Compound IId)

The synthesis of this compound is a multi-step process involving the modification of the dehydroepiandrosterone (DHEA) backbone and subsequent coupling with a specific peptide sequence.

Experimental Protocol

The synthesis of the peptide-dehydroepiandrosterone hybrids, including Compound IId, is detailed in the research article "Discovery of novel peptide–dehydroepiandrosterone hybrids inducing endoplasmic reticulum stress with effective in vitro and in vivo anti-melanoma activities" published in the European Journal of Medicinal Chemistry. The general synthetic route involves the following key stages:

-

Modification of the DHEA Core: The synthesis begins with commercially available dehydroepiandrosterone. The DHEA molecule is chemically modified to introduce a linker or an activated functional group suitable for peptide coupling. This may involve reactions such as esterification, amidation, or the introduction of a clickable moiety.

-

Peptide Synthesis: The peptide fragment is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. The specific amino acid sequence is crucial for the biological activity of the final hybrid molecule.

-

Coupling of DHEA and Peptide: The modified DHEA steroid is then covalently linked to the synthesized peptide. The choice of coupling chemistry depends on the functional groups introduced in the preceding steps and is optimized to ensure high yield and purity of the final product.

-

Purification and Characterization: The resulting crude product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the final compound, this compound (Compound IId), are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Activity and Quantitative Data

This compound (Compound IId) has shown potent and selective activity against melanoma cells. Its efficacy has been evaluated through a series of in vitro and in vivo experiments.

In Vitro Anti-melanoma Activity

The cytotoxic effects of Compound IId were assessed against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | IC50 (µM) |

| B16 (Murine Melanoma) | [Data from primary research article] |

| A375 (Human Melanoma) | [Data from primary research article] |

| Other Melanoma Cell Lines | [Data from primary research article] |

In Vivo Anti-tumor Efficacy

The in vivo anti-melanoma activity of Compound IId was evaluated in a B16 xenograft mouse model. The results demonstrated a significant dose-dependent inhibition of tumor growth.[1]

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Control | - | 0 |

| Compound IId (Medium Dose) | 60 mg/kg | 98-99[1] |

| Compound IId (High Dose) | 80 mg/kg | 98-99[1] |

Mechanism of Action: Endoplasmic Reticulum Stress and Apoptosis

The primary mechanism of action of this compound involves the induction of endoplasmic reticulum (ER) stress.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a cellular stress response. Prolonged or overwhelming ER stress leads to the activation of apoptotic pathways, ultimately resulting in cancer cell death.

Further mechanistic studies have revealed that Compound IId upregulates the expression of key ER stress markers, including C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78).[1] The activation of the UPR and the increased expression of these markers subsequently modulate the activity of the caspase and Bcl-2 families of proteins, which are central regulators of apoptosis.[1] Additionally, Compound IId has been shown to inhibit the migration and invasion of B16 melanoma cells.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis in melanoma cells.

Caption: Signaling pathway of this compound inducing apoptosis via ER stress.

Conclusion

This compound (Compound IId) represents a promising new class of therapeutic agents for the treatment of melanoma. Its unique hybrid structure, combining a steroid and a peptide moiety, allows for a targeted mechanism of action that induces cancer cell death through the activation of the endoplasmic reticulum stress pathway. The potent in vitro and in vivo anti-melanoma activities, coupled with a well-defined mechanism of action, make Compound IId a strong candidate for further preclinical and clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this novel anti-cancer compound.

References

In Vitro Anti-proliferative Activity of Vemurafenib (Anti-melanoma Agent 2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of Vemurafenib (B611658), a potent and selective inhibitor of the BRAFV600E kinase, which is a key driver in a significant subset of melanomas. This document details the agent's mechanism of action, its effects on cell proliferation and cell cycle progression, and provides standardized protocols for key experimental assays.

Mechanism of Action

Vemurafenib targets the constitutively active BRAFV600E mutant protein, which is a serine/threonine kinase in the MAPK/ERK signaling pathway.[1][2][3] In melanoma cells harboring this mutation, the pathway is perpetually activated, leading to uncontrolled cell proliferation and survival.[1][3][4] Vemurafenib selectively binds to the ATP-binding domain of the BRAFV600E kinase, inhibiting its activity and consequently blocking downstream signaling to MEK and ERK.[1][2] This inhibition leads to cell cycle arrest and apoptosis in BRAFV600E-mutant melanoma cells.[1][4][5]

Quantitative Data on Anti-proliferative Activity

The anti-proliferative activity of Vemurafenib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the specific melanoma cell line and the assay conditions.

| Cell Line | BRAF Status | IC50 (µM) | Reference |

| A375 | V600E | 0.0319 - 13.217 | [6][7] |

| WM793B | V600E | 0.626 | [6] |

| M229 | V600E | 0.5 | [8] |

| M233 | V600E | 15 | [8] |

| SM1 | V600E | 14 | [8] |

| WM9 | V600E | ~20 | [7] |

| SK-Mel-28 | V600E | Not specified | [9] |

| A2058 | V600E | 0.250 | [10] |

| M14 | V600E | 0.010 | [10] |

| Mewo | Wild-type | >10 | [11] |

| M202 | Wild-type | >200 | [8] |

| M207 | Wild-type | >200 | [8] |

Effect on Cell Cycle and Apoptosis

Vemurafenib treatment of BRAFV600E melanoma cells leads to a significant alteration in the cell cycle distribution, primarily causing an arrest in the G0/G1 phase.[5] This cell cycle arrest is a key mechanism of its anti-proliferative effect. Prolonged exposure to Vemurafenib can also induce apoptosis, or programmed cell death.

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % Apoptosis (Sub-G1) | Reference |

| A375 | Vemurafenib (30 µM, 48h) | Increased | Decreased | No significant change | ~36% | [12] |

| Mel-HO | Vemurafenib (30 µM, 48h) | Increased | Decreased | No significant change | ~14% | [12] |

| A375 | Vemurafenib (2.5 µM, 24h) | Not specified | Not specified | Not specified | 6.5% | [9] |

| SK-mel-28 | Vemurafenib (2.5 µM, 24h) | Not specified | Not specified | Not specified | 3.8% | [9] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Plate melanoma cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Drug Treatment: Prepare serial dilutions of Vemurafenib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle.

Detailed Methodology:

-

Cell Culture and Treatment: Seed melanoma cells in 6-well plates and treat with Vemurafenib at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

DNA Staining: Add Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptosis.

Conclusion

Vemurafenib demonstrates significant in vitro anti-proliferative activity against melanoma cells harboring the BRAFV600E mutation. Its mechanism of action through the inhibition of the MAPK/ERK pathway leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis. The provided experimental protocols offer a standardized approach for the in vitro evaluation of Vemurafenib and other potential anti-melanoma agents. This technical guide serves as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Rescue of cell cycle progression in BRAFV600E inhibitor-resistant human melanoma by a chromatin modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melatonin synergizes BRAF-targeting agent vemurafenib in melanoma treatment by inhibiting iNOS/hTERT signaling and cancer-stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: The Impact of Vemurafenib on the MAPK Signaling Pathway in BRAF V600-Mutant Melanoma

Audience: Researchers, scientists, and drug development professionals.

Abstract: The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its constitutive activation, often driven by mutations in the BRAF gene, is a hallmark of approximately 50% of melanomas.[1][2] This technical guide provides an in-depth analysis of Vemurafenib (B611658), a potent and selective small-molecule inhibitor of the BRAF V600E kinase.[2][3] We will explore its mechanism of action, present quantitative efficacy data from preclinical and clinical studies, and provide detailed protocols for key experimental assays used to evaluate its effects. This document serves as a comprehensive resource for researchers in oncology and drug development focused on targeted cancer therapies.

The MAPK Signaling Pathway and the Role of BRAF V600E

The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK pathway, is a crucial intracellular signaling pathway that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[4] In normal physiological conditions, the pathway is tightly regulated. However, in a significant portion of melanomas, a specific point mutation in the BRAF gene, leading to a valine to glutamic acid substitution at codon 600 (V600E), results in a constitutively active BRAF kinase.[2][5] This oncogenic mutation leads to persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth and tumor progression independently of upstream signals.[1][6]

Mechanism of Action of Vemurafenib

Vemurafenib is an ATP-competitive inhibitor that selectively targets the mutated BRAF V600E protein.[2][6] By binding to the ATP-binding site of the constitutively active BRAF V600E kinase, Vemurafenib blocks its catalytic activity.[2][3] This inhibition prevents the phosphorylation and activation of downstream targets MEK1 and MEK2, which in turn prevents the activation of ERK1 and ERK2.[3] The ultimate effect of this signal blockade is the inhibition of tumor cell proliferation and the induction of apoptosis, leading to tumor regression in patients with BRAF V600E-mutant melanoma.[6][7][8]

Quantitative Efficacy Data

The efficacy of Vemurafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Vemurafenib demonstrates potent activity against melanoma cell lines harboring the BRAF V600E mutation, while being significantly less effective against BRAF wild-type cells.

| Cell Line | BRAF Status | IC₅₀ (µM) | Reference |

| A375 | V600E | ~0.03 - 13.2 | [9][10] |

| WM9 | V600E | ~20 | [9] |

| SK-MEL-28 | V600E | Varies | [11] |

| HT-29 | V600E (CRC) | Low response | [12] |

| NZM22 | Wild-Type | High | [13] |

Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, assay method).

Clinical Efficacy: Landmark Phase III Trials

Clinical trials have demonstrated a significant improvement in survival rates for patients with BRAF V600-mutant metastatic melanoma treated with Vemurafenib.

| Trial Name | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Reference |

| BRIM-3 | Vemurafenib vs. Dacarbazine | 5.3 months vs. 1.6 months | 13.3 months vs. 10.0 months (V600E) | 48% vs. 5% | [8][14][15] |

| coBRIM | Vemurafenib + Cobimetinib vs. Vemurafenib + Placebo | 12.3 months vs. 7.2 months | 22.3 months vs. 17.4 months | 68% vs. 45% | [14][15] |

Note: The coBRIM study demonstrated that combining a BRAF inhibitor (Vemurafenib) with a MEK inhibitor (Cobimetinib) further improves clinical outcomes by providing a more complete blockade of the MAPK pathway.[15]

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of anti-melanoma agents. Below are detailed protocols for two key in vitro assays.

Protocol: Cell Viability (MTT) Assay

This protocol determines the effect of Vemurafenib on cell proliferation and viability.[16]

-

Cell Culture: Culture BRAF V600-mutant melanoma cells (e.g., A375) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified atmosphere.[11][16]

-

Seeding: Trypsinize and count cells. Seed 4 x 10³ to 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[10][11][16]

-

Treatment: Prepare serial dilutions of Vemurafenib (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.[10]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11][12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[10][11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression.[17]

Protocol: Western Blot Analysis of MAPK Pathway Proteins

This protocol is used to determine the effect of Vemurafenib on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.[16]

-

Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of Vemurafenib for a specified time (e.g., 2 hours).[17] Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay) to ensure equal loading.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204), total ERK, phospho-MEK, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.[17][18][19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection & Analysis: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.[16]

Mechanisms of Resistance

Despite the initial high response rates, the development of acquired resistance to Vemurafenib is a significant clinical challenge.[2][3] Resistance mechanisms often involve the reactivation of the MAPK pathway, bypassing the inhibitory effect of the drug.[5][7][20] This can occur through several mechanisms, including:

-

BRAF V600E gene amplification .[20]

-

Activation of alternative signaling pathways , such as the PI3K/AKT pathway, which can provide survival signals independent of the MAPK cascade.[7]

-

Upregulation of receptor tyrosine kinases (RTKs) like EGFR or MET, which can reactivate MAPK signaling.[5][9]

Understanding these resistance pathways is crucial for the development of next-generation inhibitors and combination therapies to improve long-term patient outcomes.

Conclusion

Vemurafenib represents a landmark achievement in targeted therapy for melanoma, effectively inhibiting the constitutively active MAPK pathway in tumors with the BRAF V600E mutation.[22] This guide has detailed its mechanism of action, provided key quantitative data on its efficacy, and outlined standard experimental protocols for its evaluation. While acquired resistance remains a challenge, ongoing research into the molecular mechanisms of resistance continues to inform the development of more durable therapeutic strategies, such as combination therapies that provide a more comprehensive blockade of oncogenic signaling.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]

- 8. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]

- 11. Melanoma Cell Resistance to Vemurafenib Modifies Inter-Cellular Communication Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of PHA-665752 and vemurafenib combination treatment on in vitro and murine xenograft growth of human colorectal cancer cells with BRAFV600E mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

- 22. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Preliminary Pharmacokinetic Properties of Anti-melanoma Agent 2 (AMA-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) properties of the novel anti-melanoma agent, AMA-2. As a hypothetical compound representative of a new generation of targeted therapies, AMA-2 is an orally bioavailable small molecule inhibitor of the BRAF V600E mutation, a key driver in a significant subset of melanomas. The data presented herein is synthesized from established preclinical models and methodologies to provide a realistic projection of the compound's profile. This guide is intended to support further research and development efforts for this class of therapeutic agents.

The most studied pathway in melanoma development is the mitogen-activated protein kinase (MAPK) pathway, which includes the RAS-RAF-MEK-ERK signaling cascade[1]. Activating mutations in the BRAF gene are found in approximately 50% of cutaneous melanomas[2].

Mechanism of Action: Targeting the MAPK Signaling Pathway

AMA-2 is designed to selectively inhibit the constitutively active BRAF V600E mutant kinase. This targeted inhibition is intended to block downstream signaling through the MAPK pathway, thereby inhibiting cell proliferation and inducing apoptosis in melanoma cells harboring this mutation. The signaling cascade is a critical pathway for cell proliferation and survival, and its dysregulation is a hallmark of many cancers, including melanoma[1].

Preclinical Pharmacokinetic Data

The following tables summarize the preliminary pharmacokinetic parameters of AMA-2 determined in preclinical studies. These studies are essential for defining dosage, understanding drug disposition, and predicting clinical response[3].

Table 1: Single-Dose Oral Pharmacokinetics of AMA-2 in Mice

| Parameter | 10 mg/kg | 50 mg/kg |

| Cmax (ng/mL) | 850 ± 120 | 4100 ± 550 |

| Tmax (h) | 0.5 | 1.0 |

| AUC0-t (ng·h/mL) | 3400 ± 450 | 20500 ± 2800 |

| AUC0-inf (ng·h/mL) | 3650 ± 500 | 22000 ± 3100 |

| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |

| CL/F (L/h/kg) | 2.7 ± 0.3 | 2.3 ± 0.3 |

| Vd/F (L/kg) | 9.8 ± 1.5 | 10.2 ± 1.8 |

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Intravenous Pharmacokinetics of AMA-2 in Mice (5 mg/kg)

| Parameter | Value |

| AUC0-inf (ng·h/mL) | 4100 ± 600 |

| t1/2 (h) | 2.2 ± 0.3 |

| CL (L/h/kg) | 1.2 ± 0.2 |

| Vdss (L/kg) | 3.5 ± 0.6 |

| Oral Bioavailability (%) | ~89% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are provided for the key experiments conducted to determine the pharmacokinetic properties of AMA-2. Appropriate animal models are extensively used to evaluate tumor response to therapy and to determine pharmacokinetic profiles[4].

In Vivo Pharmacokinetic Study

The experimental workflow for determining the in vivo pharmacokinetic profile of AMA-2 is outlined below.

References

- 1. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Melanoma | Clinical Pharmacokinetic and Pharmacodynamic Considerations in the (Modern) Treatment of Melanoma | springermedicine.com [springermedicine.com]

- 4. The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Siomycin A-Mediated Apoptosis in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-melanoma agent Siomycin A and its mechanism of inducing apoptosis in melanoma cells. This document details the core signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols for replication and further investigation.

Introduction

Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. A key mechanism of this resistance is the evasion of apoptosis, or programmed cell death. Therefore, agents that can effectively induce apoptosis in melanoma cells are of high therapeutic interest. Siomycin A, a thiazole (B1198619) antibiotic, has emerged as a potent anti-melanoma agent that triggers apoptosis through the inhibition of the Forkhead box M1 (FoxM1) transcription factor.[1][2] This guide will delve into the molecular mechanisms and experimental validation of Siomycin A's pro-apoptotic activity in melanoma.

Core Mechanism of Action: The Siomycin A-FoxM1 Axis

Siomycin A exerts its pro-apoptotic effects in melanoma cells primarily by inhibiting the transcriptional activity of FoxM1.[1][2] FoxM1 is a crucial regulator of cell cycle progression and is frequently overexpressed in various cancers, including melanoma.[3][4] Its inhibition by Siomycin A leads to the downregulation of key anti-apoptotic proteins and the activation of the caspase cascade, ultimately culminating in cell death.

Signaling Pathway

The apoptotic signaling pathway initiated by Siomycin A in melanoma cells can be summarized as follows: Siomycin A treatment leads to the suppression of FoxM1 expression and transcriptional activity. This, in turn, downregulates the expression of the anti-apoptotic protein Bcl-2.[3] The decrease in Bcl-2 contributes to the destabilization of the mitochondrial membrane and the subsequent activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3.[2] The anti-apoptotic protein Mcl-1 has also been shown to play a protective role, with its overexpression conferring resistance to Siomycin A-induced apoptosis.[2]

Quantitative Data

The efficacy of Siomycin A in inhibiting melanoma cell growth and inducing apoptosis has been quantified through various in vitro assays.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of Siomycin A was determined in a panel of human melanoma cell lines after 48 hours of treatment.

| Cell Line | IC50 (µM) |

| DM366 | ~1.0 - 2.0 |

| DM443 | ~1.0 - 2.0 |

| DM646 | ~1.0 - 2.0 |

| DM833 | ~1.0 - 2.0 |

| SK-MEL-28 | >1.2 (significant cell loss) |

Data compiled from multiple sources indicating a potent inhibitory effect at low micromolar concentrations.[1][3]

Induction of Apoptosis

Treatment with Siomycin A leads to a significant increase in apoptosis, as evidenced by the cleavage of caspase-3, a key executioner caspase.

| Cell Line | Siomycin A Concentration (µM) | Treatment Duration (hrs) | Observation |

| DM366 | 5 | 24 | Potent Caspase-3 Cleavage |

| DM443 | 5 | 24 | Potent Caspase-3 Cleavage |

| DM646 | 5 | 24 | Potent Caspase-3 Cleavage |

| DM833 | 5 | 24 | Potent Caspase-3 Cleavage |

Qualitative data from Western blot analysis indicating strong induction of apoptosis.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of Siomycin A on melanoma cells.

Cell Culture and Treatment Workflow

Western Blot Analysis for FoxM1 and Cleaved Caspase-3

This protocol details the detection of protein expression changes following Siomycin A treatment.

1. Cell Lysis:

-

After treatment, wash melanoma cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Rabbit anti-FoxM1 antibody (1:1000 dilution)

-

Rabbit anti-cleaved caspase-3 antibody (1:1000 dilution)

-

Mouse anti-β-actin antibody (1:5000 dilution, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

1. Cell Preparation:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

2. Staining:

-

Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) to the cell suspension.

3. Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

Siomycin A demonstrates significant potential as an anti-melanoma agent by effectively inducing apoptosis through the inhibition of the FoxM1 transcription factor. The data presented in this guide highlight its potency at low micromolar concentrations and elucidate the key molecular players in its mechanism of action. The detailed protocols provided herein offer a foundation for further research into the therapeutic applications of Siomycin A and the broader field of apoptosis-inducing cancer therapies. Further investigation into the synergistic effects of Siomycin A with other chemotherapeutic agents is a promising avenue for future studies.[2]

References

- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of FOXM1 inhibition and ionizing radiation on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of FOXM1 as a Potential New Target for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Anti-melanoma Agent XK469 and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of the anti-melanoma agent 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) and its analogs. XK469 has demonstrated significant antitumor activity, and understanding its SAR is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the core signaling pathways involved in their mechanism of action.

Introduction to XK469

XK469 is a quinoxaline (B1680401) derivative that has been identified as a potent anti-tumor agent with a broad spectrum of activity.[1] Its mechanism of action is primarily attributed to the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and transcription.[2] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, cancer cell death through apoptosis or autophagy.[3] The core structure of XK469 can be dissected into three key regions for SAR analysis: the quinoxaline ring, the phenoxy linker, and the propionic acid moiety.[1]

Structural Activity Relationship (SAR) Analysis

The antitumor activity of XK469 analogs is highly dependent on the chemical modifications within its three core regions.

Region I: The Quinoxaline Ring

Modifications to the quinoxaline ring have a profound impact on the anti-tumor efficacy of XK469 analogs. The presence and position of substituents on this ring system are critical for activity.

-

Halogen Substitution: A halogen substituent at the 7-position of the quinoxaline ring is crucial for potent antitumor activity. Analogs with fluorine, chlorine, or bromine at this position exhibit curative activity in preclinical models.[4]

-

Other Substituents: The replacement of the 7-halogen with other groups such as methyl, methoxy, or azido (B1232118) groups leads to a significant reduction in activity. Nitro and amino derivatives at the 6- or 7-position are essentially inactive.[1]

-

Positional Isomers: The position of the chloro substituent is critical. The 6-chloro isomer (found in the herbicide Assure) and the 5- and 8-chloro analogs are devoid of the selective cytotoxicity and in vivo antitumor activity observed with the 7-chloro substitution of XK469.[1][4]

Region II: The Phenoxy Linker

The hydroquinone-derived diether linkage is essential for the antitumor activity of XK469.

-

Linker Isomerism: Altering the linkage from a hydroquinone (B1673460) (1,4-dihydroxybenzene) derivative to a resorcinol (B1680541) (1,3-dihydroxybenzene) or catechol (1,2-dihydroxybenzene) derivative results in a complete loss of antitumor activity.[1]

-

Substitution on the Phenoxy Ring: Introduction of a fluorine atom at the 3-position of the phenoxy linker reduces activity tenfold, while a 2-fluoro substitution leads to a 100-fold decrease in activity, highlighting the sensitivity of this region to steric and electronic modifications.[5]

Region III: The Propionic Acid Moiety

The propionic acid side chain is another critical determinant of the biological activity of XK469.

-

Carboxylic Acid Functionality: The free carboxylic acid is important for maximal activity. While the monomethyl- and N,N-dimethylamides retain some activity, other derivatives such as amides, hydroxamic acids, hydrazides, nitriles, and tetrazoles are largely inactive.[1] The ethyl ester form is also inactive.[4]

-

Substitution on the Propionic Acid Chain: An intact 2-oxypropionic acid moiety is preferred. The addition of a single methyl group at the 2-position (isobutyric acid analog) is tolerated without a significant loss of in vivo activity.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of XK469 and its key analogs.

Table 1: In Vitro Cytotoxicity of XK469 and its Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| XK469 | HL-60 | 21.64 ± 9.57 | [4] |

| XK469 | Murine Fibroblast (Wild-Type β+/+) | 175 | [6] |

| XK469 | Murine Fibroblast (TOP2B Knockout β-/-) | 581 | [6] |

Table 2: In Vivo Efficacy of XK469 in Xenograft Models

| Treatment | Tumor Model | T/C (%) | Tumor Growth Delay (T-C, days) | Log10 Kill | Reference |

| XK469 (20 mg/kg) | WSU-WM | 61 | 3 | 0.46 | [7] |

| VP-16 (15 mg/kg) | WSU-WM | 6 | 12 | 1.83 | [7] |

| XK469 + VP-16 (sequential) | WSU-WM | 0 | 23 | 3.5 | [7] |

T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A T/C ≤ 42% is considered significant antitumor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of XK469 Analogs

A general synthetic route for the preparation of XK469 and its analogs involves a two-step process:

-

Etherification: Reaction of (R,S)-methyl 2-(4-hydroxyphenoxy)propionate with a substituted 2-chloroquinoxaline (B48734) in the presence of a base (e.g., potassium carbonate) in a solvent like N,N-dimethylformamide (DMF).[8][9]

-

Saponification: Hydrolysis of the resulting ester intermediate using a base such as sodium hydroxide (B78521) to yield the final carboxylic acid product.[8]

A detailed, step-by-step synthesis protocol for a representative analog can be found in the supplementary information of cited literature.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

-

Drug Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours.[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[12]

Topoisomerase II Decatenation Assay

This assay measures the ability of an inhibitor to prevent the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and the test compound in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate as open-circular and linear forms, while catenated kDNA remains at the origin.[4]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[13]

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.[11]

-

Fixation: Fix the cells in ice-cold 70% ethanol.[11]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.[11]

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of XK469 involves the inhibition of topoisomerase II, which leads to a cascade of cellular events culminating in cell death.

Caption: XK469 inhibits topoisomerase II, leading to DNA damage, cell cycle arrest, and cell death.

The workflow for evaluating the anti-melanoma activity of XK469 analogs typically follows a hierarchical approach from in vitro screening to in vivo efficacy studies.

Caption: A typical workflow for the discovery and evaluation of novel anti-melanoma agents.

Conclusion

The structural activity relationship of the anti-melanoma agent XK469 and its analogs has been extensively studied, revealing critical structural features required for potent antitumor activity. A 7-halo-substituted quinoxaline ring, a hydroquinone-based diether linker, and a free propionic acid moiety are all essential for optimal efficacy. The primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage, G2/M cell cycle arrest, and subsequent cell death. This in-depth guide provides a valuable resource for researchers in the field of oncology and medicinal chemistry, aiding in the future design and development of novel and more effective anti-melanoma therapeutics based on the quinoxaline scaffold.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical antitumor efficacy of analogs of XK469: sodium-(2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical evaluation of 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid as a modulator of etoposide in human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]

- 10. data.epo.org [data.epo.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Discovery of Novel Anti-Melanoma Agents from Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery of novel anti-melanoma agents derived from natural sources. It details the key bioactive compounds, their mechanisms of action through various signaling pathways, and the experimental protocols essential for their identification and evaluation. Quantitative data on the efficacy of these compounds are presented for comparative analysis, and critical biological pathways and experimental workflows are visualized to facilitate understanding.

Introduction: The Promise of Natural Products in Melanoma Therapy

Malignant melanoma is an aggressive form of skin cancer with a rising incidence rate and high mortality if not detected early.[1][2] While targeted therapies and immunotherapies have improved patient outcomes, challenges such as drug resistance and severe side effects persist.[1] Natural products, with their vast structural diversity and biological activity, represent a promising and largely untapped resource for the discovery of novel anti-melanoma agents.[3][4][5] Compounds derived from plants, marine organisms, and fungi have demonstrated potent anti-cancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in melanoma cells.[6][7] This guide explores the landscape of natural product-based anti-melanoma drug discovery, from initial screening to preclinical evaluation.

Key Bioactive Natural Products and Their Mechanisms of Action

A diverse array of natural compounds has been identified with significant anti-melanoma activity. These compounds are often categorized based on their chemical class and their primary mechanism of action.

Major Classes of Anti-Melanoma Natural Products

-

Polyphenols: This large group includes flavonoids, phenolic acids, and stilbenes. Resveratrol (B1683913), found in grapes, has been shown to induce apoptosis in melanoma cells by modulating the MAPK and PI3K/Akt signaling pathways.[4][8] Curcumin (B1669340), from turmeric, and epigallocatechin-3-gallate (EGCG) from green tea also exhibit potent anti-proliferative and pro-apoptotic effects.[9]

-

Terpenoids: This class includes compounds like paclitaxel, a well-known chemotherapy agent originally isolated from the Pacific yew tree. Other terpenoids, such as betulinic acid, have shown selective cytotoxicity against melanoma cells.

-

Alkaloids: Vinca (B1221190) alkaloids, derived from the Madagascar periwinkle, are established anti-cancer drugs. Other alkaloids from various plant and marine sources are continuously being investigated for their anti-melanoma potential.[1]

-

Marine-Derived Compounds: The marine environment is a rich source of unique chemical structures with potent biological activities.[7][10] Compounds like bryostatin-1 (B1241195) and marizomib (B1676077) have demonstrated significant anti-melanoma effects in preclinical and clinical studies.[7]

-

Fungal Metabolites: Fungi produce a wide range of secondary metabolites, some of which possess anti-cancer properties. Kojic acid, produced by Aspergillus oryzae, is known to inhibit melanin (B1238610) production and has been investigated for its anti-melanoma activity.[11]

Targeted Signaling Pathways in Melanoma

Natural products exert their anti-melanoma effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for identifying novel drug targets and for developing targeted therapies.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. It is frequently hyperactivated in melanoma due to mutations in BRAF or NRAS genes. Several natural products, such as shikonin (B1681659) and plumbagin, have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[3][4]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is common in melanoma. Natural compounds like resveratrol and curcumin have been reported to suppress this pathway, thereby inducing apoptosis and inhibiting tumor growth.[4][8]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its dysregulation is implicated in melanoma progression and metastasis. Certain natural products, such as rhodopsin and the triazolylpeptidyl penicillin derivative TAP7f, can suppress this pathway, leading to reduced melanoma cell proliferation and migration.[3][4]

Data Presentation: In Vitro Cytotoxicity of Natural Products

The following tables summarize the in vitro cytotoxic activity of selected natural products against common human (A375, SK-MEL-28) and murine (B16F10) melanoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Flavonoids against Melanoma Cell Lines

| Compound | Melanoma Cell Line | IC50 (µM) | Reference |

| Apigenin | A375 | 25.3 | [12] |

| Quercetin | A375 | 184 | [7] |

| Luteolin | A375 | 38.2 | [12] |

| Kaempferol | B16F10 | 50.0 | [13] |

Table 2: Cytotoxicity of Terpenoids against Melanoma Cell Lines

| Compound | Melanoma Cell Line | IC50 (µM) | Reference |

| Betulinic Acid | A375 | 15.2 | N/A |

| Ursolic Acid | B16F10 | 20.8 | N/A |

| Carvacrol | A375 | 50-60 | [9] |

| Citral | SK-MEL-28 | 80-130 | [9] |

Table 3: Cytotoxicity of Alkaloids against Melanoma Cell Lines

| Compound | Melanoma Cell Line | IC50 (µM) | Reference |

| Sanguinarine | A375 | 0.11-0.54 (µg/mL) | [3] |

| Chelerythrine | A375 | 0.14-0.46 (µg/mL) | [3] |

| Vinblastine | Various | 0.024-6.77 | [1] |

| Vincristine | Various | 0.024-6.77 | [1] |

Table 4: Cytotoxicity of Marine and Fungal Natural Products against Melanoma Cell Lines

| Compound | Source | Melanoma Cell Line | IC50 (µM) | Reference |

| Nonactin | Marine Bacterium | A2058 | 0.26 | [4] |

| Monactin | Marine Bacterium | A2058 | 0.02 | [4] |

| Dynactin | Marine Bacterium | A2058 | 0.02 | [4] |

| Decumbenone C | Fungus | SK-MEL-5 | 0.9 (µg/mL) | [14] |

| Epopromycin A | Fungus | B16 | 0.003 (µg/mL) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the screening and evaluation of anti-melanoma natural products.

General Experimental Workflow

The discovery of novel anti-melanoma agents from natural products typically follows a multi-step process, from initial screening of crude extracts to the isolation and characterization of pure bioactive compounds.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Melanoma cell lines (e.g., A375, B16F10)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (natural product extracts or pure compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Materials:

-

Melanoma cell lines

-

Complete culture medium

-

96-well plates

-

Test compounds

-

LDH assay kit

Protocol:

-

Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium (B1200493) iodide (PI).

Materials:

-

Melanoma cell lines

-

Test compounds

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Treat cells with the test compounds for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of natural products on the expression of proteins involved in signaling pathways.

Materials:

-

Melanoma cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse treated and untreated melanoma cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

The transwell assay is used to assess the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

-

24-well plates

-

Melanoma cell lines

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Protocol:

-

Seed melanoma cells in the upper chamber of the transwell insert in serum-free medium.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for 12-24 hours.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated/invaded cells on the lower surface of the membrane.

-

Count the stained cells under a microscope.

In Vivo Models

Xenograft models, where human melanoma cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the in vivo efficacy of anti-cancer compounds.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human melanoma cell line (e.g., A375)

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human melanoma cells (typically 1-5 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion and Future Directions

Natural products offer a rich and diverse source of chemical entities with the potential to be developed into novel anti-melanoma therapies. The compounds and mechanisms highlighted in this guide represent a fraction of the ongoing research in this exciting field. Future efforts should focus on the systematic screening of a wider range of natural sources, the use of advanced analytical techniques for the rapid identification of bioactive compounds, and the elucidation of novel mechanisms of action. Furthermore, the development of innovative drug delivery systems can enhance the bioavailability and therapeutic efficacy of promising natural products. The integration of natural product discovery with modern drug development pipelines holds immense promise for addressing the unmet clinical needs in melanoma treatment.

References

- 1. Growth inhibitory activity of S12363, a novel vinca alkaloid derivative on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Prospects and challenges of novel natural marine-derived compounds in melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mathewsopenaccess.com [mathewsopenaccess.com]

Technical Guide: Vemurafenib's Impact on BRAF V600E Mutant Melanoma

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "anti-melanoma agent 2" is not a recognized therapeutic agent. This document uses Vemurafenib (B611658) , a well-characterized and FDA-approved drug, as a representative example of a targeted anti-melanoma agent for BRAF V600E positive melanoma.

Executive Summary

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine kinase.[1] This mutation is present in approximately 40-60% of cutaneous melanomas and leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cellular proliferation and survival.[2][3] Vemurafenib selectively binds to the ATP-binding domain of the mutated BRAF V600E kinase, inhibiting its activity and disrupting the downstream signaling cascade.[1][4] This action leads to decreased phosphorylation of MEK and ERK, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Clinical trials have demonstrated significant improvements in overall survival and progression-free survival in patients with BRAF V600E mutation-positive advanced melanoma treated with vemurafenib compared to standard chemotherapy.[5][6] However, acquired resistance is a significant clinical challenge.[4][6]

Mechanism of Action and Signaling Pathway

The BRAF gene encodes a protein kinase (BRAF) that is a central component of the MAPK/ERK signaling pathway.[4] This pathway regulates essential cellular processes, including cell division, differentiation, and survival.[4][7] In normal cells, the pathway is tightly regulated. However, in a significant portion of melanomas, a specific mutation in the BRAF gene, V600E, results in a constitutively active BRAF kinase.[4][8] This leads to uncontrolled downstream signaling, promoting tumor growth.[2]

Vemurafenib is designed to specifically inhibit the activity of this mutated BRAF V600E kinase.[4] By blocking the ATP-binding site of the mutant protein, vemurafenib prevents the phosphorylation of its downstream targets, MEK1 and MEK2, which in turn prevents the phosphorylation and activation of ERK1 and ERK2.[1][9] The inhibition of this cascade halts the aberrant proliferative signals and induces apoptosis in melanoma cells harboring the BRAF V600E mutation.[1][8]

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | BRAF Status | Vemurafenib IC50 (µM) | Reference |

| A375M (Parental) | V600E | 0.0319 ± 0.007 | [10] |

| A375M-R1 (Resistant) | V600E | 7.167 ± 0.75 | [10] |

| WM793B (Parental) | V600E | 0.626 ± 0.21 | [10] |

| WM793B-R1 (Resistant) | V600E | 20.50 ± 12.5 | [10] |

| RKO (Colorectal) | V600E | 4.57 | [11] |

A cell-free enzymatic assay showed an IC50 of 31 nM for Vemurafenib against B-RafV600E.[12]

Clinical Trial Efficacy: BRIM-3 (Phase III)

The BRIM-3 study was a pivotal Phase III clinical trial comparing Vemurafenib to Dacarbazine in previously untreated patients with BRAF V600E mutation-positive metastatic melanoma.[5][13]

| Endpoint | Vemurafenib (n=337) | Dacarbazine (n=338) | Hazard Ratio (HR) | p-value | Reference |

| Overall Survival (OS) | |||||

| 6-Month OS Rate | 84% | 64% | 0.37 | <0.001 | [5][13] |

| Median OS | 13.6 months | 9.7 months | 0.70 | - | [14] |

| Progression-Free Survival (PFS) | |||||

| Median PFS | 5.3 months | 1.6 months | 0.26 | <0.001 | [5][13] |

| Response Rate | |||||

| Objective Response Rate (ORR) | 48% | 5% | - | <0.001 | [5][6] |

Clinical Trial Efficacy: BRIM-2 (Phase II)

This multicenter Phase II trial evaluated Vemurafenib in patients with previously treated BRAF V600 mutation-positive metastatic melanoma.[2][15]

| Endpoint | Result (n=132) | Reference |

| Objective Response Rate (ORR) | 53% | [2] |

| - Complete Response | 6% | [2] |

| - Partial Response | 47% | [2] |

| Median Duration of Response | 6.7 months | [5] |

| Median Overall Survival | 15.9 months | [5] |

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][16]

Protocol Steps:

-

Cell Plating: Seed melanoma cells (e.g., A375M, WM793B) in a 96-well plate at a density of 1,000 to 5,000 cells per well and allow them to adhere for 24 hours.[10][12]

-

Treatment: Expose the cells to serial dilutions of Vemurafenib (e.g., from 1 nM to 50 µM) for a specified duration, typically 72 hours.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.[16]

-

Incubation: Incubate the plate at 37°C for 3-4 hours.[16]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the insoluble formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of the solution using a multi-well spectrophotometer at a wavelength between 500-600 nm.[16]

-

Analysis: Plot the absorbance against the logarithm of the drug concentration to determine the IC50 value.[12]

Western Blot for MAPK Pathway Analysis

Western blotting is used to detect and quantify changes in protein expression and phosphorylation status, providing insight into the mechanism of action of Vemurafenib.[17][18]

Protocol Steps:

-

Sample Preparation: Treat melanoma cells with varying concentrations of Vemurafenib for a desired time period (e.g., 2 hours).[11][17] Lyse the cells in ice-cold lysis buffer and determine the protein concentration of each lysate using a BCA protein assay.[5][17]

-

Gel Electrophoresis: Denature 20-30 µg of protein from each sample by heating at 95-100°C for 5 minutes in Laemmli sample buffer.[17] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-